molecular formula C14H10F3N7 B2808736 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-37-4

3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2808736
CAS No.: 338420-37-4
M. Wt: 333.278
InChI Key: STBXCNCIEQUULN-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-(1-methyl-1H-pyrrol-2-yl)pyridine

Uniqueness

Compared to similar compounds, 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine stands out due to its unique structural features, such as the combination of pyridine, triazole, and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

5-(1-methylpyrrol-2-yl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N7/c1-23-4-2-3-8(23)11-13-20-12(18)10-9(24(13)22-21-11)5-7(6-19-10)14(15,16)17/h2-6H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXCNCIEQUULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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